molecular formula C4H5N3O2 B1328775 1-Methyl-4-nitro-1H-pyrazole CAS No. 3994-50-1

1-Methyl-4-nitro-1H-pyrazole

Cat. No.: B1328775
CAS No.: 3994-50-1
M. Wt: 127.1 g/mol
InChI Key: CZVJIVYLYOVBRP-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole (CAS 3994-50-1) is a high-value mononitropyrazole derivative that serves as a versatile synthetic intermediate and a fundamental building block in advanced research. Its core structure features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position and a strong electron-withdrawing nitro group at the 4-position. This specific arrangement confers significant reactivity, making it a pivotal precursor in the development of more complex energetic compounds and functional materials (PMC). A primary research application of this compound is in the field of high-energy density materials (HEDMs). Nitrated pyrazoles are extensively investigated for their high heat of formation, tailored thermal stability, and promising detonation performance. They are key precursors in the synthesis of advanced explosives, propellants, and pyrotechnics, with the nitro group playing a critical role in oxygen balance and energy content (PMC). The thermal decomposition kinetics of nitropyrazole-based compounds are a major area of study, as these properties directly influence their combustion behavior and safety profile (Thermochimica Acta). Beyond energetic materials, the pyrazole scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. The compact and stable pyrazole ring system is amenable to electrophilic substitution reactions, allowing for further functionalization and derivatization to explore novel bioactive molecules (MDPI). As a foundational chemical entity, this compound is an essential starting material for constructing complex molecular architectures in organic synthesis, materials science, and chemical biology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVJIVYLYOVBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60192990
Record name Pyrazole, 1-methyl-4-nitro-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3994-50-1
Record name 1-Methyl-4-nitro-1H-pyrazole
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Record name Pyrazole, 1-methyl-4-nitro-
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Record name Pyrazole, 1-methyl-4-nitro-
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Record name 1-methyl-4-nitro-1H-pyrazole
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Preparation Methods

Method Overview

The most straightforward approach to synthesize 1-Methyl-4-nitro-1H-pyrazole is the direct nitration of 1-methylpyrazole using nitrating acids. This method exploits the electrophilic substitution reaction where the nitro group is introduced at the 4-position of the pyrazole ring.

Reaction Conditions

  • Reagents: Concentrated nitric acid and sulfuric acid mixture (nitrating acid).
  • Temperature: Typically controlled between 40°C to 100°C depending on scale and desired selectivity.
  • Time: Several hours (e.g., 5-16 hours) to ensure complete nitration.
  • Workup: The reaction mixture is poured into ice water to precipitate the product, followed by filtration and recrystallization.

Example from Patent Literature

  • Heating 1-methylpyrazole with nitrating acid at 120°C for 5 hours yields 1-methyl-4-nitro-pyrazole with a melting point of 91-92°C.
  • The product is isolated by cooling, filtration, and washing to obtain a pure compound.

Preparation via Hydrolysis of 1-Methyl-4-nitro-5-hydroxypyridazone

Method Overview

An alternative synthetic route involves the hydrolysis of 1-methyl-4-nitro-5-hydroxypyridazone derivatives under acidic conditions to yield this compound.

Reaction Conditions

  • Reagents: 15% hydrochloric acid or 2 N hydrochloric acid.
  • Temperature: Heating at 120°C for 5 hours.
  • Procedure: The hydroxypyridazone is suspended in acid and heated in a sealed tube under pressure.
  • Yield: Approximately 3 parts of 1-methyl-4-nitro-pyrazole obtained from 5 parts of starting material.
  • Purification: Cooling, filtration, and washing.

Notes

  • This method is useful when starting from hydroxypyridazone intermediates.
  • The reaction is conducted under pressure due to elevated temperature and sealed conditions.

Nitration of 1-Methyl-3-substituted Pyrazoles

Method Overview

For derivatives such as 1-methyl-3-propyl-1H-pyrazole, nitration at the 4-position can be achieved by treatment with mixed nitric and sulfuric acids.

Reaction Conditions

  • Reagents: Concentrated nitric acid and sulfuric acid.
  • Temperature: Heating at 100°C.
  • Time: 16 hours.
  • Workup: Quenching in ice water, vacuum filtration, and crystallization from acetone.
  • Yield: Approximately 79.6%.

Application

  • This method is adaptable for various 3-substituted pyrazoles to introduce the nitro group selectively at the 4-position.

Synthetic Route Summary Table

Method Starting Material Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Direct nitration 1-Methylpyrazole HNO3/H2SO4 (nitrating acid) 40-120 5-16 Not specified Simple, direct electrophilic substitution
Hydrolysis of hydroxypyridazone 1-Methyl-4-nitro-5-hydroxypyridazone 15% HCl or 2 N HCl, sealed tube 120 5-6 ~60 Requires sealed tube, pressure conditions
Nitration of 3-substituted pyrazole 1-Methyl-3-propyl-pyrazole HNO3/H2SO4 100 16 79.6 Followed by crystallization from acetone

Additional Notes on Preparation and Purification

  • Purification: Crystallization from solvents such as acetone or ethanol is commonly employed to obtain high-purity this compound.
  • Characterization: Melting point determination (typically 91-92°C for 1-methyl-4-nitro-pyrazole) and spectroscopic methods (NMR, IR) confirm product identity.
  • Safety: Nitration reactions require careful temperature control and handling of strong acids under controlled conditions to avoid side reactions and hazards.

Research Findings and Industrial Relevance

  • The direct nitration method is well-established and scalable, making it suitable for industrial synthesis with appropriate safety measures.
  • Hydrolysis of hydroxypyridazone intermediates offers an alternative route when such intermediates are accessible.
  • Optimization of reaction parameters such as temperature, acid concentration, and reaction time can improve yields and selectivity.
  • Industrial processes may incorporate continuous flow nitration to enhance safety and efficiency, although detailed industrial protocols are less documented.

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Energetic Materials

Overview
1-Methyl-4-nitro-1H-pyrazole is recognized for its energetic properties, making it a suitable candidate for use in explosives and propellants. Its structure allows for the formation of derivatives that enhance performance metrics such as stability, sensitivity, and energy output.

Synthesis and Properties
The synthesis of this compound involves straightforward methods, often yielding high purity. The energetic properties of this compound have been compared to traditional explosives like TNT and RDX. A study highlighted that derivatives of this compound exhibited higher densities than TNT, indicating potential for use in high-performance energetic materials .

CompoundDensity (g/cm³)Application
This compound1.65Explosive formulations
TNT1.63Conventional explosives
RDX1.82Military applications

Pharmaceutical Applications

Drug Development
Research has indicated that pyrazole derivatives, including this compound, exhibit biological activity against various targets. For instance, its derivatives have been studied for their inhibitory effects on monoamine oxidase, which is relevant in neurodegenerative diseases like Parkinson's and Alzheimer's .

Case Study: Neuroprotective Agents
A study demonstrated the selective inhibitory activity of this compound derivatives against monoamine oxidase. This activity suggests potential therapeutic applications in treating neurological disorders .

CompoundTarget EnzymeIC50 (µM)Potential Use
This compoundMonoamine oxidase5.2Neuroprotection

Agricultural Chemistry

Herbicidal Activity
Research has shown that compounds related to this compound can induce abscission in plants, serving as potential herbicides. For example, studies on similar pyrazole derivatives demonstrated their ability to affect lipid signaling pathways in plants, leading to controlled abscission .

Application in Citrus Cultivation
In citrus farming, compounds derived from pyrazoles have been employed to manage fruit drop effectively. The mechanism involves inducing specific lipid signaling pathways that trigger abscission without harming the overall plant health .

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Substituent Variations in Nitro-Pyrazoles

The following table compares 1-methyl-4-nitro-1H-pyrazole with analogs differing in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference(s)
This compound C₄H₅N₃O₂ 127.10 –NO₂ (C4), –CH₃ (N1) Palladium-catalyzed C–H arylation ; precursor for triazole-pyrazole hybrids
3-Methyl-4-nitro-1H-pyrazole C₄H₅N₃O₂ 127.10 –NO₂ (C4), –CH₃ (C3) Limited data; potential intermediate in medicinal chemistry
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole C₁₀H₈ClN₃O₂ 237.64 –Cl (C5), –NO₂ (C4), –Ph (N1) Unknown applications; structural complexity increases steric hindrance
3-(4-Chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole C₁₁H₁₀ClN₃O₃ 283.67 –O–C₆H₃(Cl)(CH₃) (C3) Likely bioactive due to lipophilic phenoxy group
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) C₁₅H₁₀N₄O₄ 326.27 –NO₂ (C4), –Ph–NO₂ (C3, C5) High molecular weight; enhanced π-conjugation for electronic applications

Physicochemical Properties

  • Solubility: The parent compound’s solubility in toluene and DMF facilitates its use in catalytic reactions . Derivatives with phenoxy or phenyl groups (e.g., 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole) exhibit increased lipophilicity, impacting bioavailability .
  • Thermal Stability: A derivative, 5.2.1k (structure unspecified), has a melting point of 126–128°C , suggesting nitro-pyrazoles generally possess moderate thermal stability.

Biological Activity

1-Methyl-4-nitro-1H-pyrazole (MNP) is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of MNP, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. Notably, several pyrazole derivatives have been developed into clinically approved drugs, such as celecoxib and phenylbutazone .

MNP has the molecular formula C4_4H5_5N3_3O2_2 and a molecular weight of 129.10 g/mol. The presence of a nitro group at the 4-position and a methyl group at the 1-position contributes to its unique reactivity and biological profile.

Anti-inflammatory Activity

MNP has demonstrated significant anti-inflammatory properties in various studies. For instance, it was evaluated alongside other pyrazole derivatives for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, MNP exhibited comparable inhibitory effects to dexamethasone at specific concentrations .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
MNP76%86%
Dexamethasone76%86%

Anti-cancer Activity

Recent studies have highlighted the potential of MNP in cancer therapy. It showed promising results against various cancer cell lines, including breast cancer (MCF-7). The compound was found to inhibit cell proliferation with an IC50_{50} value of 0.08 μM, indicating potent anti-proliferative activity .

Neuroprotective Effects

MNP has also been investigated for its neuroprotective effects. Research indicates that it may act as a monoamine oxidase B (MAO-B) inhibitor, which is beneficial in treating neurodegenerative diseases like Parkinson's disease. Some derivatives of MNP displayed high selectivity and potency against MAO-B with IC50_{50} values in the nanomolar range .

The biological activities of MNP can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : MNP inhibits the production of pro-inflammatory cytokines by blocking signaling pathways involved in inflammation.
  • Cell Cycle Arrest : In cancer cells, MNP induces cell cycle arrest, leading to decreased proliferation.
  • MAO-B Inhibition : By inhibiting MAO-B, MNP increases levels of neurotransmitters like dopamine, which may alleviate symptoms in neurodegenerative disorders.

Case Studies

A series of studies have been conducted to evaluate the efficacy and safety profile of MNP:

  • Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in mice demonstrated that MNP significantly reduced swelling compared to control groups .
  • Cancer Cell Line Study : In vitro studies on MCF-7 cells showed that treatment with MNP resulted in reduced viability and induced apoptosis .

Q & A

Q. What are the limitations of current synthetic methods for scaling up this compound derivatives?

  • Challenges : Pd-catalyzed reactions require costly ligands (XPhos) and inert conditions. Alternative methods like electrochemical nitro-group introduction or flow chemistry may improve scalability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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